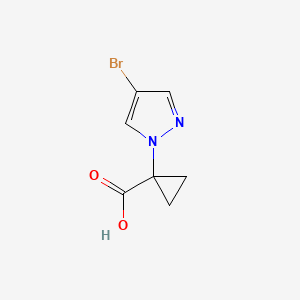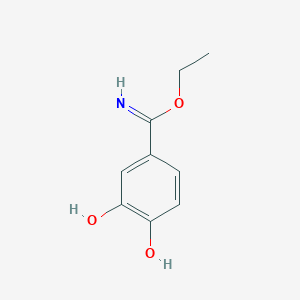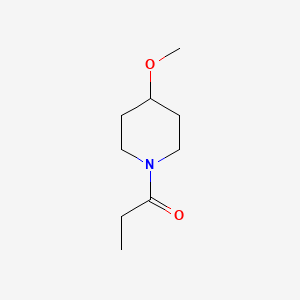![molecular formula C22H30N2O4S2 B2938651 4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946226-51-3](/img/structure/B2938651.png)
4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicinal chemistry and have diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonamide with a tert-butyl group and a propylsulfonyl tetrahydroquinoline. The exact synthetic route would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, substituted with a tert-butyl group at the 4-position and a propylsulfonyl tetrahydroquinoline at the nitrogen of the sulfonamide group .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo various chemical reactions. For example, it could participate in substitution reactions at the sulfur or nitrogen atoms, or the tert-butyl or propylsulfonyl groups could be modified or removed through various organic reactions .科学的研究の応用
Chemical Synthesis and Structural Analysis
Sulfonamides derived from picolylamine, including compounds with tert-butyl groups, have been synthesized and their copper(II) complexes studied for their potential as chemical nucleases. The complexes exhibit a highly distorted tetrahedron environment around the metal ion, indicating their utility in generating reactive oxygen species for DNA cleavage (Macías et al., 2006).
Anticancer Properties
The anticancer activity of sulfonamide derivatives has been investigated, revealing that certain compounds can significantly reduce cell proliferation and induce the expression of pro-apoptotic genes in various cancer cell lines. This indicates the therapeutic potential of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).
Novel Synthesis Methods
New methods for synthesizing arylsulfonylquinoline derivatives have been developed, offering straightforward routes to these compounds. Such methodologies emphasize the importance of sulfonamide groups in facilitating the synthesis of complex quinoline structures, which are valuable in medicinal chemistry (Zhang et al., 2016).
Molecular Design and Drug Development
The design and solubility range of sulfonamide-substituted iron phthalocyanine compounds, including tert-butylbenzenesulfonamide derivatives, demonstrate remarkable stability and efficacy in the oxidation of olefins. These findings contribute to the development of novel oxidation catalysts for industrial applications (Işci et al., 2014).
Antimicrobial Agents
The synthesis of quinoline compounds clubbed with sulfonamide moieties has been directed towards creating new antimicrobial agents. This research illustrates the potential of combining sulfonamide with other heterocyclic structures to develop compounds with significant antimicrobial properties (No authors listed, 2019).
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-5-15-29(25,26)24-14-6-7-17-8-11-19(16-21(17)24)23-30(27,28)20-12-9-18(10-13-20)22(2,3)4/h8-13,16,23H,5-7,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGOZOCTVDXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

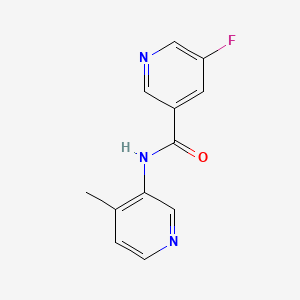
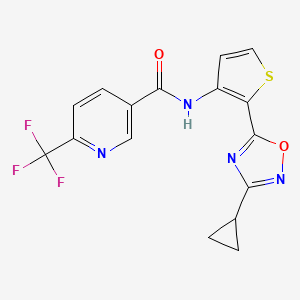
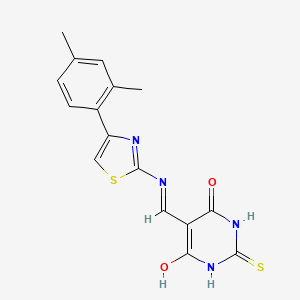

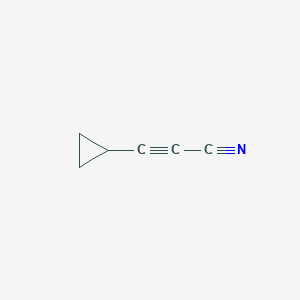

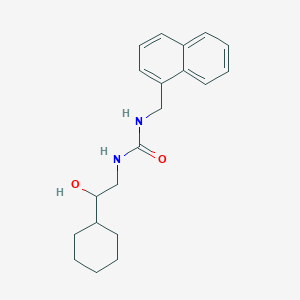

![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![3-[cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid](/img/structure/B2938582.png)
![[(2-Bromoethoxy)methyl]cyclobutane](/img/structure/B2938583.png)
